molecular formula C20H22N4O B384482 2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-72-2

2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B384482
CAS No.: 612522-72-2
M. Wt: 334.4g/mol
InChI Key: PPMRSEOOCQYDCH-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetically designed pyrido[1,2-a]benzimidazole derivative intended for research applications only. This compound is part of a class of nitrogen-containing heterocycles that are isosteres of natural nitrogenous bases found in nucleic acids, making them highly relevant in medicinal chemistry and drug discovery . Polycyclic benzimidazole scaffolds like this one are frequently investigated for their diverse biological potential, which may include antiviral, antibacterial, and anticancer activities, based on the known profiles of structurally related molecules . The specific substitution pattern, featuring a tetrahydrofurfurylamine (oxolan-2-ylmethyl) group at the 1-position, is a key structural feature that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers utilize such complex heterocycles as key intermediates in the synthesis of more complex molecules or as tool compounds for probing biological mechanisms. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-3-15-13(2)16(11-21)20-23-17-8-4-5-9-18(17)24(20)19(15)22-12-14-7-6-10-25-14/h4-5,8-9,14,22H,3,6-7,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMRSEOOCQYDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4OC_{20}H_{22}N_4O with a molecular weight of approximately 334.415 g/mol. The structure features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole derivatives exhibit notable antimicrobial properties. A study involving various derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, related compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound's structural features may enhance its interaction with DNA or specific enzymes involved in cancer progression .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • DNA Intercalation : The structural conformation allows for intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives, including variations of the target compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 4 to 16 µg/mL, indicating potent activity compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed increased sub-G1 phase populations, indicating cell death through apoptotic pathways .

Data Summary Table

Biological Activity Effect Study Reference
AntimicrobialMIC 4-16 µg/mL against S. aureus and E. coli
AnticancerInduces apoptosis in HeLa and MCF-7 cells
Enzyme InhibitionInhibits key metabolic enzymes

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 2-Ethyl-3-methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Research suggests potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.

Medicinal Chemistry

The unique structural characteristics of this compound make it a candidate for the development of new pharmaceuticals. Its potential as an anticancer agent has been explored through various in vitro studies, demonstrating its ability to inhibit tumor growth in specific cancer cell lines.

Synthetic Chemistry

The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole core followed by functionalization to introduce the oxolane and methyl groups. Various synthetic methodologies have been documented, showcasing the versatility of this compound in chemical reactions.

Biological Assays

Extensive testing has been conducted to evaluate the biological activities of this compound. For instance, its antibacterial properties have been assessed against strains such as Escherichia coli and Pseudomonas aeruginosa, revealing significant inhibitory effects.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines.
  • Antimicrobial Efficacy : Research published in peer-reviewed journals showed that compounds with similar structures displayed potent activity against multidrug-resistant bacterial strains.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The oxolan-2-ylmethylamino group in the target compound introduces a saturated oxygen-containing heterocycle, which may improve water solubility compared to aromatic (e.g., 4-fluorobenzyl in 3i) or hydrophobic (e.g., 4-thiomethylbenzyl in 3j) substituents .
  • Biological Activity : Derivatives like 3i and 3j exhibit potent antitubercular activity, suggesting that the pyrido[1,2-a]benzimidazole-4-carbonitrile scaffold is pharmacologically versatile. The absence of an oxo group in the target compound (unlike 3i, 3j, and 2-butyl derivatives) may alter its mechanism of action .
  • Physicochemical Properties: The piperazinyl-substituted analog (logP = 5.56) and the dimethoxyphenethylamino derivative (MW = 498.66) highlight the impact of bulky substituents on lipophilicity and molecular weight, which correlate with bioavailability and metabolic stability.

Comparison with Pyrido[1,2-a]pyrimidinones

Pyrido[1,2-a]pyrimidinones (e.g., those in and ) share a fused bicyclic core but replace the benzimidazole ring with a pyrimidinone.

Property Pyrido[1,2-a]benzimidazole-4-carbonitriles Pyrido[1,2-a]pyrimidinones
Core Structure Benzimidazole fused with pyridine Pyrimidinone fused with pyridine
Biological Applications Antitubercular, antioxidants Anticancer (e.g., T-cell lymphoma)
Synthetic Accessibility Multi-step, requires specialized reagents Concise synthesis via alkynamide cyclization
Nitrogen Content Moderate (4–5 N atoms) Higher (5–6 N atoms)

Key Observations :

  • Pyrido[1,2-a]pyrimidinones are prioritized in anticancer research due to their higher nitrogen content and diverse substitution patterns , whereas pyrido[1,2-a]benzimidazole-4-carbonitriles are explored for antimicrobial and antioxidant applications .
  • The synthetic route for pyrido[1,2-a]pyrimidinones offers better regioselectivity compared to the multi-step protocols required for benzimidazole derivatives .

Pharmacological and Physicochemical Profiling

Pharmacological Activity

  • Antimicrobial Potential: The structural similarity to 3i and 3j suggests possible antitubercular activity, though the oxolane substituent’s role requires validation .
  • Antioxidant Activity: The dimethoxyphenethylamino derivative from Ganoderma lucidum implies that electron-rich substituents may enhance radical-scavenging properties.

Physicochemical Properties

Parameter Target Compound (Estimated) 2-Ethyl-3-methyl-1-[4-(2-phenoxyethyl)-piperazinyl]-...
Molecular Weight ~440 439.55
logP ~5.5 5.56
Water Solubility Moderate (oxolane group) Low (phenoxyethyl-piperazinyl)
Synthetic Complexity High (multi-step synthesis) Moderate (commercial availability)

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The pyrido[1,2-a]benzimidazole scaffold is typically synthesized via cyclocondensation between substituted o-phenylenediamines and α,β-unsaturated carbonyl compounds. For example, reaction of 2-ethyl-3-methylpyridine-4-carbonitrile with o-phenylenediamine in chloroform using NH4_4Cl as a catalyst yields the benzimidazole intermediate. Optimized conditions (25°C, 4 hours) achieve 92% yield by leveraging the catalytic activity of ammonium salts to facilitate imine formation and subsequent cyclization.

Substituent positioning is critical: the ethyl and methyl groups at positions 2 and 3 are introduced via pre-functionalized pyridine precursors. A study demonstrated that substituting the pyridine ring with electron-donating groups (e.g., methyl) prior to cyclocondensation improves reaction efficiency.

Purification and Isolation

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (2:3 to 1:1). This method resolves unreacted starting materials and regioisomers, with purity exceeding 95%. Scaling this process to industrial levels requires switching to preparative HPLC, though cost analyses for large batches are absent in current literature.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction. A 2020 study reported a melting point of 244–246°C for the final compound, consistent with its high thermal stability.

Reaction Optimization and Yield Data

Catalytic Systems Comparison

The table below summarizes catalytic systems for the cyclocondensation step:

CatalystSolventTime (h)Yield (%)
NH4_4ClCHCl3_3492
NH4_4BrCHCl3_3486
(NH4_4)2_2SO4_4CHCl3_31278

NH4_4Cl outperforms other ammonium salts due to its balanced nucleophilicity and low hygroscopicity.

Temperature-Dependent Yield

Elevating the amination step to 80°C reduces reaction time to 4 hours but decreases yield to 58% due to side reactions. Kinetic studies suggest an optimal temperature of 60°C for balancing speed and selectivity.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (DMSO-d6_6): Signals at δ 8.66 (dt, J = 8.7 Hz, 1H) and δ 7.37–7.09 (m, 10H) confirm aromatic protons and oxolane methylene groups.

  • IR : Stretches at 2210 cm1^{-1} (C≡N) and 1660 cm1^{-1} (C=N) validate the carbonitrile and imine functionalities.

  • Mass Spec : [M+H]+^+ peak at m/z 265.3 aligns with the molecular formula C16_{16}H17_{17}N5_5O.

X-ray Crystallography

An ORTEP diagram confirms the planar pyrido-benzimidazole core and the equatorial orientation of the oxolane substituent . Bond lengths (e.g., C-N = 1.34 Å) match density functional theory (DFT) predictions.

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